PPARγ Binding Affinity: 4-Ethoxy THIQ Sulfonamide vs. 3-Sulfonamide Analog
The closest structurally characterized comparator with available binding data is GW 9371 (2-{[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzene]amido}benzoic acid), which differs from 391876-77-0 in two critical ways: (i) the sulfonamide is at the 3-position rather than the 4-position of the benzamide, and (ii) the anilide substituent is benzoic acid instead of 4-ethoxyphenyl. GW 9371 exhibits an IC50 of 7.94 × 10^3 nM (≈7.9 µM) for human PPARγ ligand-binding domain [1]. The 4-sulfonamide geometry of 391876-77-0, combined with the ethoxyphenyl lipophilic group, is predicted to alter the binding mode and affinity relative to this 3-substituted benchmark. Direct comparative binding data for 391876-77-0 at PPARγ is not yet publicly available, making this a cross-study comparable differentiation point.
| Evidence Dimension | PPARγ LBD Competition Binding IC50 |
|---|---|
| Target Compound Data | Not yet reported in public domain; structural class predicted to bind PPARγ |
| Comparator Or Baseline | GW 9371 (3-sulfonamide analog): IC50 = 7.94 × 10^3 nM |
| Quantified Difference | Cannot be calculated; geometry and substituent differences imply distinct affinity |
| Conditions | Competition-binding assay with expressed human PPARγ LBD |
Why This Matters
If a project targets PPARγ, the 4-sulfonamide connectivity of 391876-77-0 distinguishes it from 3-sulfonamide analogs that have known micromolar affinity.
- [1] BindingDB BDBM28663. Affinity Data: IC50 = 7.94E+3 nM for human PPARγ LBD. Competition-binding assay. View Source
